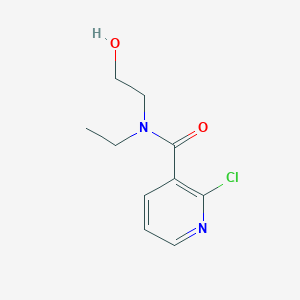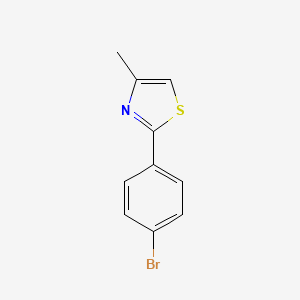
2-(4-ブロモフェニル)-4-メチル-1,3-チアゾール
概要
説明
“2-(4-Bromophenyl)-4-methyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazole rings are found in many important drugs and molecules, including some antibiotics and Vitamin B1 (thiamine) .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would likely include a thiazole ring attached to a bromophenyl group and a methyl group .Chemical Reactions Analysis
The chemical reactions of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on the conditions and reagents present. Bromophenyl groups can undergo various reactions such as coupling reactions, and thiazole rings can participate in reactions like nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on its structure. For example, bromophenyl groups are typically heavy and can influence the compound’s boiling point and density .科学的研究の応用
抗菌剤および抗増殖剤
この化合物は、抗菌剤および抗増殖剤としての可能性について研究されてきました . 研究者は、N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド誘導体を合成し、細菌(グラム陽性およびグラム陰性)および真菌種に対するそのin vitro抗菌活性を評価しました . これらの化合物は、エストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対する抗がん活性についても試験されました . その結果、特定の誘導体は、有望な抗菌および抗がん活性を持っていることが明らかになりました .
DNA結合親和性
この化合物は、2,4,6-トリス(4-N-イソプロピルアミジノフェニル)ピリミジンの合成に使用されてきました . この新しい三陽イオン性トリアリールピリミジンは、強いDNA結合親和性を示すと期待されています . 合成には、1,3-ジ(4-ブロモフェニル)プロペン-3-オンと4-ブロモベンザミジンベンゼンスルホネートの間の塩基促進縮合が関与しました .
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-4-methyl-1,3-thiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on certain enzymes involved in microbial resistance, such as bacterial lipids biosynthesis enzymes . Additionally, it interacts with proteins involved in cancer cell proliferation, demonstrating potential anticancer properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity and disrupting essential biochemical pathways.
Cellular Effects
The effects of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, 2-(4-Bromophenyl)-4-methyl-1,3-thiazole influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and viability of the cells.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-4-methyl-1,3-thiazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, leading to enzyme inhibition . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that continuous exposure to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in the therapeutic application of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole.
Metabolic Pathways
2-(4-Bromophenyl)-4-methyl-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites . These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing 2-(4-Bromophenyl)-4-methyl-1,3-thiazole to these compartments . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPULWIUDRDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


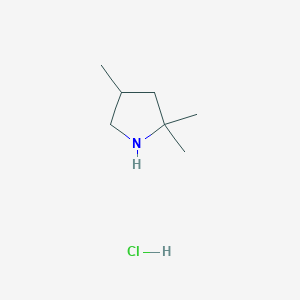
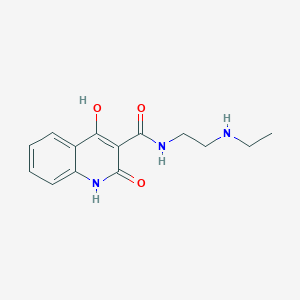
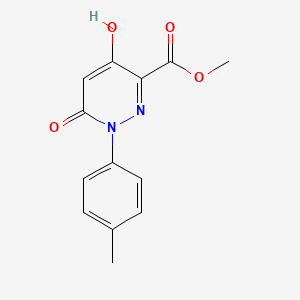
![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)
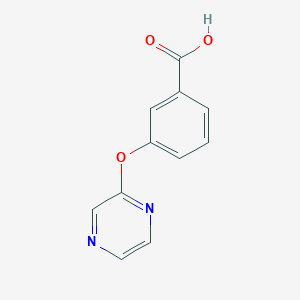

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)
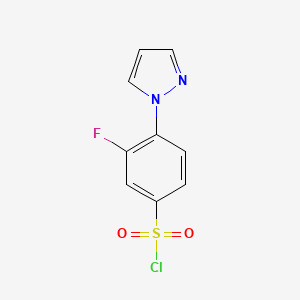
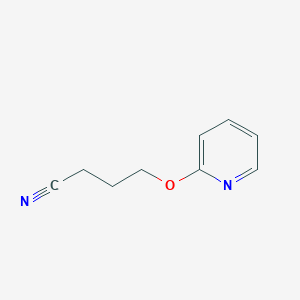
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)
![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)

